molecular formula C15H24O6 B14276210 Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris- CAS No. 152065-61-7

Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-

Cat. No.: B14276210
CAS No.: 152065-61-7
M. Wt: 300.35 g/mol
InChI Key: PVSGARZGWAEAIF-UHFFFAOYSA-N
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Description

Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- is a chemical compound with the molecular formula C₁₅H₂₄O₆. It is characterized by the presence of three ethanol groups attached to a benzene ring through methyleneoxy linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethanol groups, forming the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- involves its interaction with molecular targets through its functional groups. The ethanol groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris-: Unique due to its three ethanol groups attached to a benzene ring.

    Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methoxy)]tris-: Similar structure but with methoxy groups instead of methyleneoxy linkages.

    Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(ethoxy)]tris-: Contains ethoxy groups instead of ethanol groups.

Uniqueness

Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- is unique due to its specific arrangement of ethanol groups and methyleneoxy linkages, which confer distinct chemical and physical properties .

Properties

CAS No.

152065-61-7

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

IUPAC Name

2-[[3,5-bis(2-hydroxyethoxymethyl)phenyl]methoxy]ethanol

InChI

InChI=1S/C15H24O6/c16-1-4-19-10-13-7-14(11-20-5-2-17)9-15(8-13)12-21-6-3-18/h7-9,16-18H,1-6,10-12H2

InChI Key

PVSGARZGWAEAIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1COCCO)COCCO)COCCO

Origin of Product

United States

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